An In-depth Technical Guide to the Physicochemical Properties of 1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one
An In-depth Technical Guide to the Physicochemical Properties of 1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel small molecule, 1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one. Recognizing the critical role of these properties in drug discovery and development, this document synthesizes available data with field-proven experimental methodologies for the empirical determination of key parameters.[1][2] The aim is to equip researchers with a foundational understanding of this compound's characteristics and to provide robust protocols for its further investigation. This guide is structured to offer both a data-centric summary and a practical, instructive framework for laboratory-based characterization, ensuring scientific integrity and reproducibility.
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
The journey of a small molecule from a promising hit to a viable drug candidate is intricately governed by its physicochemical properties. These fundamental characteristics, including molecular weight, lipophilicity, solubility, and ionization state (pKa), dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[1][2] A thorough understanding of these parameters is therefore not merely an academic exercise but a cornerstone of rational drug design and development. It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize for desirable pharmacokinetic and pharmacodynamic outcomes.[3] This guide focuses on 1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one, a compound of interest for which a comprehensive physicochemical profile is essential for advancing its study.
Molecular Identity and Computed Properties
A foundational step in the characterization of any compound is the confirmation of its molecular identity and the utilization of computational tools to predict its fundamental properties.
Chemical Structure and Identifiers
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IUPAC Name: 1-(1,4-diazepan-1-yl)-2-(pyridin-2-yl)ethanone
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Molecular Formula: C₁₂H₁₇N₃O
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Canonical SMILES: C1CNCCN(C1)C(=O)CC2=CC=CC=N2
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InChI: InChI=1S/C12H17N3O/c16-12(10-11-4-1-2-6-14-11)15-8-3-5-13-7-9-15/h1-2,4,6,13H,3,5,7-10H2
Molecular Weight
The molecular weight of a compound is a critical parameter influencing its diffusion and transport properties.
| Parameter | Value | Source |
| Monoisotopic Mass | 219.13716 Da | PubChem[5] |
| Average Molecular Weight | 219.28 g/mol | PubChem[6] |
Predicted Physicochemical Properties
In the absence of extensive experimental data, in silico predictions provide valuable initial insights into a molecule's behavior.
| Parameter | Predicted Value | Source |
| XlogP | 0.0 | PubChem[5] |
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Expert Insight: An XlogP of 0.0 suggests a balanced hydrophilic and lipophilic character. This is a promising starting point for drug development, as extreme values in either direction can lead to poor absorption or undesirable off-target effects. However, it is imperative to experimentally verify this prediction.
Experimental Determination of Key Physicochemical Properties
The following sections detail the standardized, self-validating experimental protocols for the determination of critical physicochemical properties of 1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one.
Melting Point: A Key Indicator of Purity and Stability
The melting point is a fundamental thermal property that provides a sharp indication of a compound's purity.[3] For a pure crystalline solid, the melting point is a narrow range, which broadens and becomes depressed with the presence of impurities.
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Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a glass capillary tube, sealed at one end, to a height of 2-3 mm.[7]
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a heating block and a thermometer.
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Measurement:
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A rapid initial heating is performed to determine an approximate melting range.
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A second, slower determination is conducted, with the temperature increasing at a rate of 1-2 °C per minute as the approximate melting point is approached.[8]
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Data Recording: The temperature at which the first liquid appears (T₁) and the temperature at which the solid is completely liquefied (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[9] Low solubility can be a major hurdle in drug development.
This method is considered the gold standard for determining thermodynamic equilibrium solubility.[9][10]
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System Preparation: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
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Equilibration: The container is agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[11]
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Validation: The presence of remaining solid in the original container should be visually confirmed to ensure that equilibrium with an excess of the solid phase was indeed achieved.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa value(s) of a molecule dictate its charge state at different physiological pH values, which in turn influences its solubility, permeability, and target binding.[12] Given the presence of basic nitrogen atoms in the diazepane and pyridine rings, 1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one is expected to have at least one basic pKa.
Potentiometric titration is a highly accurate method for determining pKa values.[13][14]
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Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically 0.01 M).[2]
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Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH of the solution is recorded after each incremental addition of the titrant.
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Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point, which can be precisely located from the inflection point of the first derivative of the titration curve.[12]
Lipophilicity (LogP/LogD): Membrane Permeability and Beyond
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH, is a key predictor of a drug's ability to cross biological membranes.[1]
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System Preparation: A known amount of the compound is dissolved in one phase (e.g., n-octanol) of a pre-saturated n-octanol/water (or buffer for LogD) system.
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Partitioning: The two phases are mixed vigorously for a set period to allow the compound to partition between the aqueous and organic layers until equilibrium is reached.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
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Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
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Calculation: LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Structural Characterization
Beyond physicochemical properties, a definitive structural characterization is paramount.
Spectroscopic Analysis
Standard spectroscopic techniques should be employed to confirm the chemical structure of synthesized 1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the amide and the C=N and C=C stretches of the pyridine ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide the exact mass of the molecule, further validating its identity.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
For an unambiguous determination of the three-dimensional atomic arrangement, single-crystal X-ray diffraction is the gold standard.[1][15] This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
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